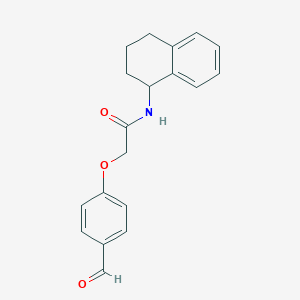

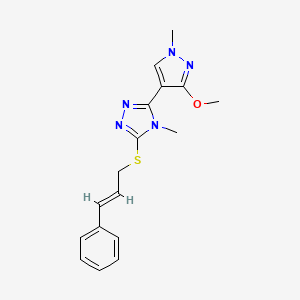

2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

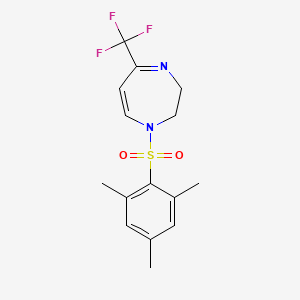

2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as TANA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TANA is a member of the tetrahydronaphthalene family and has a molecular weight of 345.41 g/mol.

Aplicaciones Científicas De Investigación

Convenient Synthesis Methods

A regioselective oxidation process involving N-indan-4-yl-acetamide or N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide with potassium permanganate followed by acidic hydrolysis has been employed to yield amino ketones. These ketones were further converted to haloindanone or halotetralone derivatives, showcasing a method for the synthesis of structurally related compounds (Nguyen et al., 2003).

Receptor Affinity Studies

Research on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides has revealed insights into their affinity for serotonin receptors, indicating the relevance of the tetrahydronaphthalen-1-yl moiety in receptor binding. Optimal alkyl chain lengths and the importance of the substitution pattern on the aryl ring linked to the piperazine ring were identified, contributing to the understanding of molecular interactions with the 5-HT7 receptor (Leopoldo et al., 2004).

Molecular Interaction Analysis

A competition between hydrogen bonding, stacking, and halogen bonding was explored in derivatives of N-(4-((3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide. The study employed single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, providing insights into the noncovalent interactions stabilizing crystal packing and the molecular structure's stability and reactivity (Gouda et al., 2022).

Propiedades

IUPAC Name |

2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-12-14-8-10-16(11-9-14)23-13-19(22)20-18-7-3-5-15-4-1-2-6-17(15)18/h1-2,4,6,8-12,18H,3,5,7,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMLYUZFIZTTIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)COC3=CC=C(C=C3)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814448.png)

![3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide](/img/structure/B2814449.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-methoxy-2-naphthamide](/img/structure/B2814452.png)

![(5-Bromofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2814453.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2814459.png)

![2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2814466.png)